4-(Dimethylamino)butan-2-ol

Description

General Significance of β-Amino Alcohols in Organic Synthesis

β-amino alcohols, characterized by the presence of amino and hydroxyl groups on adjacent carbon atoms, are of significant importance in organic synthesis. These compounds are versatile intermediates for the preparation of a wide array of biologically active molecules and are fundamental in the development of pharmaceuticals. mdpi.comscispace.com They serve as crucial structural motifs in various natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn

One of the most prominent roles of β-amino alcohols is in asymmetric synthesis, where they are employed as chiral auxiliaries and ligands. scispace.comresearchgate.net Chiral β-amino alcohols, derived from natural sources like amino acids, can be used to control the stereochemical outcome of chemical reactions, leading to the selective formation of a desired enantiomer. nih.govdiva-portal.org This is particularly important in the pharmaceutical industry, where the therapeutic activity of a drug can be highly dependent on its stereochemistry.

The synthesis of β-amino alcohols has been a subject of extensive research. Common synthetic routes include the reduction of α-amino ketones, the ring-opening of epoxides with amines, and the aminohydroxylation of alkenes. mdpi.comwestlake.edu.cnnih.gov The ring-opening of epoxides is a particularly straightforward and widely used method. mdpi.comresearchgate.net Researchers have developed various catalytic systems, including Lewis acids and biocatalysts, to improve the efficiency and regioselectivity of these reactions. mdpi.com More recent advancements include photoredox-induced radical relay methods and chromium-catalyzed asymmetric cross-coupling reactions, which offer novel and highly selective pathways to these valuable compounds. westlake.edu.cngaylordchemical.com

Overview of the Research Landscape for 4-(Dimethylamino)butan-2-ol and its Analogs

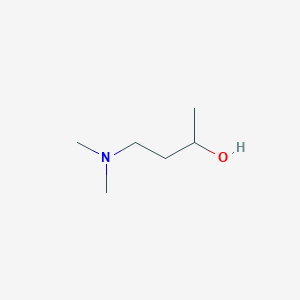

This compound is a specific β-amino alcohol with the chemical formula C6H15NO. nih.gov Its structure consists of a butane (B89635) backbone with a dimethylamino group at the fourth carbon and a hydroxyl group at the second carbon.

Research on this compound and its analogs often focuses on their synthesis and potential applications as intermediates in organic synthesis. The synthesis of related structures, such as 4-(dimethylamino)-3-phenyl-2-butanols, has been explored, involving the reduction of the corresponding ketone, 4-dimethylamino-3-phenyl-2-butanone. nih.gov The resulting diastereoisomeric alcohols can be separated and their configurations determined using spectroscopic methods. nih.gov

The precursor ketone, 4-(dimethylamino)butan-2-one (B2417685), is commonly synthesized via the Mannich reaction, a three-component condensation of an enolizable ketone (acetone), formaldehyde, and a secondary amine (dimethylamine hydrochloride).

Analogs of this compound are investigated for a variety of purposes. For instance, 4-(dimethylamino)butan-1-ol (B82855) is utilized as an intermediate in the production of pharmaceuticals and in the synthesis of surfactants and detergents due to its amphiphilic nature. ontosight.ai Other analogs, such as substituted 4-dimethylamino-2-aryl-butan-2-ol compounds, are used as precursors in the synthesis of other complex molecules through reactions like dehydration. google.com

The broader family of amino alcohols and their derivatives demonstrates a wide range of chemical reactivity and applications. For example, silyl-protected derivatives are important in materials science, while bipyridine-containing analogs are used in coordination chemistry. The basicity conferred by the dimethylamino group makes these compounds reactive in acid-catalyzed reactions.

Below is a table summarizing key information about this compound and a related precursor.

| Property | This compound | 4-(Dimethylamino)butan-2-one |

| CAS Number | 5867-64-1 chemsrc.com | 546913 nih.gov |

| Molecular Formula | C6H15NO nih.gov | C6H13NO nih.gov |

| Molecular Weight | 117.19 g/mol chemsrc.com | 115.17 g/mol |

Here is a comparative table of this compound and some of its analogs, highlighting their structural differences and primary research interests.

| Compound Name | Structural Features | Primary Research Interest |

| This compound | Secondary alcohol with a dimethylamino group at the 4-position. | Intermediate in organic synthesis. |

| 4-(Dimethylamino)butan-1-ol | Primary alcohol with a dimethylamino group at the 4-position. ontosight.ai | Intermediate for pharmaceuticals and surfactants. ontosight.ai |

| 4-(Dimethylamino)-3-phenyl-2-butanol | Phenyl group at the 3-position. nih.gov | Synthesis and stereochemical analysis. nih.gov |

| 4-(Dimethylamino)-2-methylbutan-2-ol | Tertiary alcohol with an additional methyl group at the 2-position. | Reagent in organic synthesis and building block for complex molecules. |

| 4-(Dimethylamino)butan-2-one | Ketone at the 2-position instead of an alcohol. nih.gov | Precursor for the synthesis of this compound and other derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(8)4-5-7(2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAXPXLEJPTDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445911 | |

| Record name | 4-(dimethylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5867-64-1 | |

| Record name | 4-(dimethylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations of 4 Dimethylamino Butan 2 Ol

Chirality and Stereoisomerism in Amino Alcohol Scaffolds

Chiral 1,2-amino alcohols are recognized as important structural motifs, frequently incorporated into drug candidates and chiral ligands. nih.gov The molecular structure of 4-(Dimethylamino)butan-2-ol features a stereogenic center, which imparts chirality to the molecule. This chiral center is located at the second carbon atom (C2) of the butane (B89635) chain.

The C2 carbon is bonded to four distinct substituent groups:

A hydroxyl (-OH) group

A hydrogen (-H) atom

A methyl (-CH3) group

A dimethylaminoethyl (-CH2CH2N(CH3)2) group

The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-4-(Dimethylamino)butan-2-ol and (S)-4-(Dimethylamino)butan-2-ol based on the Cahn-Ingold-Prelog priority rules.

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. shaalaa.comyoutube.com However, they exhibit different behavior when interacting with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its counterpart will rotate it in a counter-clockwise direction (levorotatory, (-)). This optical activity is a defining characteristic of chiral molecules. The synthesis of amino alcohol scaffolds often yields a racemic mixture, which contains equal amounts of both enantiomers. nih.gov

| Property | Description |

| Chiral Center | Carbon-2 (C2) |

| Substituents on C2 | -OH, -H, -CH3, -CH2CH2N(CH3)2 |

| Type of Stereoisomerism | Enantiomerism |

| Number of Stereoisomers | 2 ((R) and (S)) |

| Physical Properties of Enantiomers | Identical (e.g., boiling point, density) |

| Optical Properties of Enantiomers | Rotate plane-polarized light in equal but opposite directions |

Diastereoselective and Enantioselective Aspects in Synthetic Pathways

The synthesis of a single, specific enantiomer of this compound from its prochiral precursor, 4-(dimethylamino)butan-2-one (B2417685), necessitates the use of stereoselective synthetic methods. nih.gov These methods are broadly categorized as diastereoselective or enantioselective, depending on the strategy employed to control the stereochemical outcome of the reaction.

Enantioselective Synthesis: This approach aims to directly produce one enantiomer in excess over the other. Several modern strategies are applicable:

Catalytic Asymmetric Reduction: This is a highly efficient method involving the reduction of the ketone using a chiral catalyst. For instance, transition metal catalysts (like Ruthenium) combined with chiral ligands can facilitate the addition of hydrogen across the carbonyl group in a spatially controlled manner, leading to the preferential formation of either the (R) or (S) alcohol. rsc.org

Biocatalysis: The use of enzymes, such as engineered amine dehydrogenases (AmDHs) or alcohol dehydrogenases, offers exceptional stereoselectivity. frontiersin.org These biocatalysts can perform asymmetric reductive amination or ketone reduction under mild, environmentally friendly conditions, often achieving very high enantiomeric excess (>99% ee). frontiersin.org

Chiral Auxiliaries: In this method, the starting material is temporarily attached to a chiral molecule known as a chiral auxiliary. This auxiliary directs the subsequent chemical transformations, leading to the formation of one desired stereoisomer. nih.gov After the key stereoselective step, the auxiliary is removed, yielding the enantiomerically enriched product.

Diastereoselective Synthesis: This strategy involves converting the enantiomeric mixture into a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated. This is more relevant to the separation process discussed in the next section but is rooted in synthetic transformation.

The table below summarizes common enantioselective approaches for synthesizing chiral amino alcohols.

| Synthetic Method | Principle | Advantages |

| Catalytic Asymmetric Reduction | A chiral catalyst or ligand creates a chiral environment, favoring the formation of one enantiomer. organic-chemistry.org | High efficiency, catalyst can be used in small amounts. |

| Biocatalysis | Enzymes (e.g., AmDHs) provide a highly specific active site for stereocontrolled reduction. frontiersin.org | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly. |

| Chiral Auxiliaries | A recoverable chiral molecule is used to guide the stereochemical outcome of a reaction. nih.gov | Reliable and predictable control of stereochemistry. |

Separation and Characterization of Stereoisomers

Given that a standard synthesis of this compound typically yields a racemic mixture, the separation of the (R) and (S) enantiomers is crucial for applications where a single enantiomer is required. Because enantiomers possess identical physical properties, they cannot be separated by conventional laboratory techniques such as fractional distillation or standard chromatography. shaalaa.comyoutube.com

Specialized methods are required for the resolution of these racemic mixtures:

Chiral Resolution via Diastereomer Formation: This classic method involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. rutgers.edu This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. rutgers.edu Once separated, the addition of a base will liberate the pure enantiomers of the amino alcohol from their respective salts.

Chiral Chromatography: A more modern and analytical technique is chiral column chromatography. This method utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates. This difference in retention time allows for their effective separation.

Once the stereoisomers are separated, their identity and purity must be confirmed through characterization techniques:

Polarimetry: This technique measures the angle of rotation of plane-polarized light caused by the sample. It can confirm the optical activity of a separated isomer and determine the direction of rotation (+ or -), but it does not reveal the absolute configuration (R or S) without a known reference.

NMR Spectroscopy with Chiral Additives: While standard ¹H or ¹³C NMR spectra of two enantiomers are identical, adding a chiral shift reagent or a chiral solvating agent to the NMR tube can induce a diastereomeric interaction. This results in separate, distinguishable signals for the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee). thermofisher.com

| Technique | Purpose | Principle |

| Chiral Resolution | Separation | Reacting a racemate with a chiral resolving agent to form separable diastereomers. rutgers.edu |

| Chiral Chromatography | Separation & Analysis | Differential interaction of enantiomers with a chiral stationary phase. |

| Polarimetry | Characterization | Measurement of the rotation of plane-polarized light. |

| NMR with Chiral Additives | Characterization | Creating a chiral environment inside the NMR tube to differentiate the signals of enantiomers and quantify enantiomeric excess. thermofisher.com |

Synthetic Methodologies for 4 Dimethylamino Butan 2 Ol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods aim to construct the 4-(dimethylamino)butan-2-ol molecule in a minimal number of steps, often by forming the crucial carbon-nitrogen bond on a butanol-derived framework.

Reaction of Butanol Derivatives with Amines

A fundamental approach to synthesizing amino alcohols involves the reaction of a halo-substituted alcohol or its protected form with an appropriate amine. In the case of this compound, this can be conceptualized through the reaction of a 4-halobutan-2-ol derivative with dimethylamine (B145610).

A closely related and documented procedure involves the synthesis of 4-(N,N-dimethylamino)butanal dimethyl acetal (B89532), a direct precursor that can be reduced to the target alcohol. This process starts with 4-chlorobutanal (B1267710) dimethyl acetal, which is reacted with an aqueous solution of dimethylamine. asianpubs.org The reaction mixture is warmed to facilitate the nucleophilic substitution of the chlorine atom by the dimethylamino group. asianpubs.org

Table 1: Synthesis of 4-(N,N-Dimethylamino)butanal dimethyl acetal

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield |

|---|

Data sourced from an improved process for the preparation of 4-(N,N-disubstituted amino)butaraldehyde acetals. asianpubs.org

Subsequent reduction of the aldehyde functional group in 4-(N,N-dimethylamino)butanal (obtained after deprotection of the acetal) would yield the desired this compound.

Catalyst-Assisted Synthesis Protocols

Catalysts play a pivotal role in enhancing the efficiency and selectivity of organic transformations. In the context of synthesizing this compound and its derivatives, various catalytic systems have been employed.

For instance, the oxidation of 4-chloro-1-butanol (B43188), a key starting material for a multi-step synthesis of a precursor to the target molecule, can be efficiently catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). google.com This oxidation is a crucial step in a sequence leading to 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal. google.com

Furthermore, phase-transfer catalysis has been effectively utilized in the reduction of related amino ketones. The reduction of 4-(diethylamino)-3-methylbutan-2-one to the corresponding alcohol has been achieved using sodium borohydride (B1222165) in a benzene-water two-phase system, catalyzed by quaternary ammonium (B1175870) salts. researchgate.net This methodology highlights the potential for catalyst-assisted reduction of 4-(dimethylamino)butan-2-one (B2417685) to produce this compound with high efficiency.

Table 2: Catalyst-Assisted Reduction of a Related Aminoketone

| Substrate | Reducing Agent | Catalyst | Solvent System | Yield of Amino Alcohol |

|---|

Data adapted from the synthesis of 4-(diethylamino)-3-methylbutan-2-ol (B1203623) under phase-transfer catalysis conditions. researchgate.net

Synthesis via Intermediate Transformations

These synthetic routes involve the initial preparation of a key intermediate, which is then converted to the final product through one or more chemical transformations.

Reductive Transformations of Keto-Acetals

A versatile method for preparing this compound involves the reduction of the corresponding ketone, 4-(dimethylamino)butan-2-one. This ketone can be synthesized through various routes and subsequently reduced to the secondary alcohol. The reduction of the keto group can be achieved using common reducing agents. A study on a similar compound, 4-(diethylamino)-3-methylbutan-2-one, demonstrated its successful reduction to the corresponding amino alcohol using sodium borohydride. researchgate.net This suggests that a similar reductive transformation of 4-(dimethylamino)butan-2-one would be a viable route to this compound.

Acetal Protection and Subsequent Reduction

Protecting group strategies are fundamental in multi-step organic synthesis. In the synthesis of this compound, the aldehyde functionality of an intermediate like 4-chlorobutanal can be protected as an acetal. This allows for subsequent chemical modifications on other parts of the molecule without affecting the aldehyde.

An efficient process has been developed for the synthesis of 4-(N,N-dimethylamino)butyraldehyde acetals. asianpubs.org This involves the initial formation of 4-chlorobutanal dimethyl acetal from the sodium salt of 4-chloro-1-hydroxy butane (B89635) sulphonic acid and methanol (B129727), catalyzed by sulfuric acid. asianpubs.org The resulting acetal then undergoes amination with dimethylamine. asianpubs.org The acetal protecting group can then be removed under acidic conditions to yield the free aldehyde, which is then poised for reduction to the target alcohol, this compound.

Oxidation, Acetalization, and Aminolysis Sequences

A comprehensive synthetic sequence starting from a readily available precursor, 4-chloro-1-butanol, has been disclosed in a patent for the preparation of 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal. google.com This multi-step process involves:

Oxidation: The primary alcohol of 4-chloro-1-butanol is oxidized to an aldehyde using sodium hypochlorite (B82951) in the presence of a TEMPO catalyst. google.com

Acetalization: The resulting 4-chlorobutanal is directly converted to its dimethyl acetal by treatment with methanol and a catalytic amount of concentrated sulfuric acid. A key feature of this process is that the intermediate 4-chlorobutanal does not require purification. google.com

Aminolysis: The 4-chlorobutanal dimethyl acetal is then subjected to aminolysis with an aqueous solution of dimethylamine to yield 4-(N,N-dimethylamino)-butyraldehyde dimethyl acetal. google.com

This sequence provides a scalable and efficient route to a key precursor of this compound. The final step to obtain the target compound would be the deprotection of the acetal followed by the reduction of the aldehyde.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)-2-methylbutan-2-ol |

| 4-(N,N-Dimethylamino)butyraldehyde dimethyl acetal |

| 4-(dimethylamino)butan-2-one |

| 4-Chloro-1-butanol |

| 4-Chlorobutanal dimethyl acetal |

| 4-(Diethylamino)-3-methylbutan-2-one |

| Sodium borohydride |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) |

| Methylphenylbenzylammonium bromide |

| Sodium hypochlorite |

| Methanol |

| Sulfuric acid |

| Dimethylamine |

Synthesis of Substituted this compound Compounds

The introduction of substituents onto the this compound backbone allows for the fine-tuning of its chemical and physical properties. This section explores methods to prepare aryl- and naphthyl-substituted derivatives.

The synthesis of aryl-substituted this compound compounds can be achieved through various established organic transformations. One common approach involves the reaction of an appropriate aryl-containing starting material with a dimethylamino-functionalized building block. For instance, 4-(dimethylamino)-2-methyl-1-phenylbutan-2-ol (B259081) can be synthesized, and its structure has been characterized. nih.gov

Another method involves the dehydration of substituted 4-dimethylamino-2-aryl-butan-2-ol compounds, which possess a tertiary alcohol function, using heterogeneous catalysis. google.com This process can be followed by hydrogenation to produce substituted dimethyl-(3-aryl-butyl)-amine compounds. google.com

The following table summarizes the synthesis of an exemplary aryl-substituted derivative:

Table 1: Synthesis of 2-(N,N-Dimethylamino)-2-phenylbutanol

| Step | Reactants | Product | Key Transformations |

|---|---|---|---|

| 1 | Propiophenone, Sodium Cyanide, Dimethylamine | 2-(N,N-dimethylamino)-2-phenylbutyronitrile | Addition Reaction |

| 2 | 2-(N,N-dimethylamino)-2-phenylbutyronitrile | 2-(N,N-dimethylamino)-2-phenylbutyric acid | Hydrolysis |

| 3 | 2-(N,N-dimethylamino)-2-phenylbutyric acid | 2-(N,N-dimethylamino)-2-phenylbutyrate | Esterification |

| 4 | 2-(N,N-dimethylamino)-2-phenylbutyrate | 2-(N,N-dimethylamino)-2-phenylbutanol | Reduction |

Data sourced from multiple reports. google.comgoogle.com

The incorporation of a naphthyl moiety into the this compound structure can be accomplished through several synthetic routes. One reported method for preparing 4-(dimethylamino)-1-(naphthalen-1-yl)butan-1-ol (B11868664) involves the alkylation of naphthalene (B1677914) derivatives with a dimethylamino butanol compound under basic conditions. smolecule.com

Alternatively, reductive amination provides another pathway, where a naphthalene derivative reacts with dimethylamine, followed by a reduction step to furnish the desired alcohol. smolecule.com Grignard reactions are also a viable option, utilizing the reaction of a naphthalene derivative with an appropriate alkyl halide in the presence of magnesium. smolecule.com

Furthermore, the synthesis of naphthalenes can be achieved through the electrophilic cyclization of alkynols. nih.gov For example, 1-(4-methoxyphenyl)-4-phenylbut-3-yn-2-ol can be cyclized to the corresponding naphthalene derivative in high yield. nih.gov This methodology offers a direct route to substituted naphthalenes that could potentially be adapted for the synthesis of naphthyl-substituted this compound analogs.

Table 2: General Methods for Naphthyl-Substituted Analog Synthesis

| Method | Description |

|---|---|

| Alkylation | Reaction of a naphthalene derivative with dimethylamino butanol in the presence of a base. smolecule.com |

| Reductive Amination | Reaction of a naphthalene derivative with dimethylamine followed by reduction. smolecule.com |

| Grignard Reaction | Reaction of a naphthalene derivative with a suitable alkyl halide and magnesium. smolecule.com |

| Electrophilic Cyclization | Cyclization of appropriately substituted alkynols to form the naphthalene ring system. nih.gov |

Asymmetric Synthesis Protocols

Controlling the stereochemistry at the chiral center of this compound is crucial for its application in stereospecific processes. This section outlines several strategies for the asymmetric synthesis of this compound and its derivatives.

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of a desired stereoisomer. youtube.com The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. youtube.com This approach provides a reliable method for producing enantiomerically enriched compounds. youtube.com

For example, the synthesis of α-chiral bicyclo[1.1.1]pentanes has been achieved using a chiral auxiliary-based strategy. nih.gov A Strecker reaction involving an aldehyde and (R)-2-phenylglycinol as the chiral auxiliary leads to a mixture of diastereomers that can be separated. nih.gov This principle can be applied to the synthesis of chiral amino alcohols. The use of chiral oxazolidinone auxiliaries has also proven effective in the synthesis of α-chiral compounds with high diastereoselectivity. nih.gov

In a different approach, an asymmetric synthesis experiment for undergraduate labs utilizes a Zn-mediated allylation of an (R)-N-tert-butanesulfinyl imine. walisongo.ac.id This reaction can produce either diastereomer of the resulting homoallylic N-tert-butanesulfinyl amine depending on the solvent system used. walisongo.ac.id

The use of chiral reagents is another effective method for achieving enantioselectivity in the synthesis of this compound. Enantioselective reduction of the corresponding prochiral ketone, 4-(dimethylamino)butan-2-one, is a common strategy. wikipedia.org

Chiral reducing agents, such as those derived from boranes, can be employed to selectively produce one enantiomer of the alcohol. wikipedia.org For instance, the Midland Alpine borane (B79455) reduction uses a chiral organoborane derived from α-pinene to differentiate between the enantiotopic faces of a ketone. wikipedia.org Another approach involves the use of catalytic amounts of an oxazaborolidine catalyst with a stoichiometric amount of a reducing agent like borane. wikipedia.org

Transition metal catalyzed reactions, often employing inexpensive reductants like hydrogen gas or isopropanol, have also been developed. wikipedia.org In these systems, a chiral Lewis basic ligand is used in catalytic amounts to induce asymmetry. wikipedia.org

The following table highlights some chiral reagents used for the enantioselective reduction of ketones:

Table 3: Chiral Reagents for Asymmetric Ketone Reduction

| Reagent/System | Description |

|---|---|

| Midland Alpine Borane | A chiral organoborane derived from α-pinene for stoichiometric reduction. wikipedia.org |

| Oxazaborolidine Catalysts | Used in catalytic amounts with a stoichiometric reducing agent like borane. wikipedia.org |

| Transition Metal Catalysts with Chiral Ligands | Catalytic systems that utilize inexpensive reductants. wikipedia.org |

| BINAL-H Reagents | Lithium aluminum hydride modified with 1,1'-bi-2-naphthol (B31242) (BINOL), effective for ketones with a π-system. uwindsor.ca |

| DIP-Chloride | A chiral hydroborating agent derived from α-pinene. uwindsor.ca |

Multi-component reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. The Petasis borono-Mannich reaction is a notable example, involving the condensation of a boronic acid, an amine, and a carbonyl compound to produce functionalized amines. acs.org

When an enantiopure α-hydroxy aldehyde is used as the carbonyl component in the Petasis reaction, enantiopure anti-β-amino alcohols are formed with high diastereoselectivity. nih.gov The development of catalyst-controlled diastereoselective Petasis reactions has expanded the scope to include the synthesis of syn-β-amino alcohols. nih.gov Chiral biphenols have been successfully employed as catalysts in these reactions. nih.gov

A practical and scalable enantioselective Petasis borono-Mannich reaction of glycolaldehyde (B1209225) with primary or secondary amines and boronates, catalyzed by BINOL-derived catalysts, affords chiral 1,2-amino alcohols in high yields and enantioselectivities. chemrxiv.orgchemrxiv.org These reactions can be performed at room temperature in solvents like ethanol. chemrxiv.orgchemrxiv.org

Table 4: Key Features of Stereoselective Petasis Reactions

| Feature | Description |

|---|---|

| Reactants | Boronic acid, amine, and a carbonyl derivative. acs.org |

| Stereoselectivity | Can be highly diastereoselective and enantioselective, especially with chiral components or catalysts. acs.orgnih.gov |

| Products | Substituted amino acids and β-amino alcohols. acs.org |

| Catalyst-Control | Chiral catalysts like biphenols can control the diastereoselectivity to produce either anti or syn products. nih.gov |

| Enantioselective Variant | BINOL-derived catalysts enable the enantioselective synthesis of chiral 1,2-amino alcohols. chemrxiv.orgchemrxiv.org |

Industrial Scale-Up Considerations in Synthesis

The successful transition of a synthetic route for this compound and its derivatives from the laboratory bench to an industrial scale is contingent on a variety of critical factors. This section explores the key considerations and challenges inherent in the large-scale production of these compounds, with a focus on process optimization, safety, and economic viability.

One of the primary challenges in scaling up any chemical synthesis is ensuring that the process remains efficient, safe, and economically sound at a larger volume. neulandlabs.com Reactions that perform well on a small scale may present significant difficulties in an industrial setting due to issues with heat and mass transfer, mixing, and the handling of large quantities of reagents. neulandlabs.comacsgcipr.org

A promising route for the industrial production of a precursor to this compound is detailed in a patent for the synthesis of 4-(N,N-Dimethylamino)-butyraldehyde dimethyl acetal. google.com This process is designed for industrial applicability, starting from 4-chloro-1-butanol and proceeding through a three-step sequence of oxidation, acetalization, and aminolysis without the need for purification of intermediates. google.com This approach offers several advantages for large-scale production, including the use of inexpensive reagents and simplified operations, leading to a high-purity product. google.com

The key features of this industrially-oriented synthesis that address common scale-up challenges are summarized in the table below:

| Parameter | Industrial Scale-Up Consideration | Details from Patented Process for a Precursor |

| Starting Material | Readily available and cost-effective raw materials are crucial for economic viability. | Utilizes 4-chloro-1-butanol, an industrial chemical. google.com |

| Reaction Steps | Minimizing the number of steps and avoiding isolation of intermediates can significantly improve efficiency and reduce costs. | A three-step, one-pot synthesis where intermediates are not purified. google.com |

| Oxidation | The choice of oxidizing agent is critical for safety, cost, and environmental impact on a large scale. | Employs sodium hypochlorite solution, a common and inexpensive oxidant. google.com |

| Catalyst | Efficient and selective catalysts are needed to ensure high yield and purity. | Uses 2,2,6,6-tetramethylpiperidine (B32323) oxide (TEMPO) as a catalyst for the oxidation step. google.com |

| Solvent | The solvent should be effective, easy to remove, and have a favorable safety and environmental profile. | Dichloromethane (CH2Cl2) is noted as a preferred solvent for the oxidation. google.com |

| Temperature Control | Managing reaction exotherms is a major safety concern in large reactors. | The oxidation reaction is conducted at a controlled temperature of -10°C to 25°C. google.com |

| Amination | The introduction of the amino group needs to be efficient and selective. | The final step is an aminolysis reaction to introduce the dimethylamino group. google.com |

| Purification | Final product purification must be scalable and yield a product of high purity. | The final product is purified by vacuum distillation to achieve a purity of over 95%. google.com |

The subsequent conversion of the resulting 4-(N,N-dimethylamino)-butyraldehyde or its acetal to this compound would typically involve a reduction of the aldehyde or ketone functionality. The choice of reducing agent for this step on an industrial scale would be governed by factors such as cost, safety in handling, and selectivity.

For the large-scale production of amino alcohols, both chemical and biocatalytic methods can be considered. While traditional chemical synthesis often relies on metal hydrides, biocatalytic approaches using engineered enzymes like amine dehydrogenases are gaining traction. nih.govfrontiersin.org These biocatalytic methods can offer high stereoselectivity and operate under mild conditions, which can be advantageous for industrial processes. nih.govfrontiersin.org However, the scalability of biocatalytic processes can be limited by factors such as enzyme stability and cost. researchgate.net

The development of continuous flow processes is another strategy to address some of the challenges of scaling up. acs.org Continuous manufacturing can offer better control over reaction parameters, improved heat and mass transfer, and enhanced safety compared to traditional batch reactors. acs.orggoogle.com This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. acs.org

In the context of producing derivatives of this compound, such as the dehydration to form substituted dimethyl-(3-aryl-but-3-enyl)-amine compounds, heterogeneous catalysis presents an industrially advantageous route. google.com The use of a solid catalyst simplifies the separation of the catalyst from the reaction mixture, avoiding the need for neutralization and extraction steps that are common when using homogeneous acid catalysts. google.com This not only streamlines the process but also reduces waste and the potential for corrosion of equipment. google.com

Ultimately, the successful industrial-scale synthesis of this compound and its derivatives requires a multi-faceted approach that considers the entire process from raw material sourcing to final product purification, with a strong emphasis on safety, efficiency, and cost-effectiveness.

Chemical Reactivity and Transformations of 4 Dimethylamino Butan 2 Ol

Hydroxyl Group Reactivity

The secondary alcohol group in 4-(dimethylamino)butan-2-ol is a key site for chemical modification, primarily through oxidation and dehydration reactions.

Oxidation Reactions to Form Ketones or Aldehydes

The secondary alcohol of this compound can be oxidized to yield the corresponding ketone, 4-(dimethylamino)butan-2-one (B2417685). nih.gov This transformation typically involves the use of common oxidizing agents. For instance, chromium trioxide and potassium permanganate (B83412) are reagents capable of effecting such an oxidation. The general reaction is depicted below:

General Oxidation Reaction

This compound + [O] → 4-(Dimethylamino)butan-2-one + H₂O

This reaction is a standard transformation in organic synthesis, converting a secondary alcohol to a ketone. The resulting product, 4-(dimethylamino)butan-2-one, is a valuable chemical intermediate in its own right. nih.gov

Dehydration Processes, including Heterogeneous Catalysis

The dehydration of this compound, an alcohol, results in the formation of alkenes. This elimination reaction is typically catalyzed by acid. libretexts.orgchemguide.co.uk The process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. libretexts.orgchemguide.co.uk A subsequent deprotonation from an adjacent carbon atom leads to the formation of a double bond. libretexts.orgchemguide.co.uk

Due to the structure of this compound, the removal of a proton can occur from two different adjacent carbons, potentially leading to a mixture of isomeric butenes. The major and minor products are often determined by Zaitsev's rule, which states that the more substituted (more stable) alkene is the favored product. The dehydration of a similar alcohol, butan-2-ol, yields a mixture of but-1-ene, cis-but-2-ene, and trans-but-2-ene. libretexts.orgchemguide.co.uk

Potential Dehydration Products of this compound

| Reactant | Product(s) | Reaction Type |

| This compound | N,N-dimethylbut-3-en-1-amine and N,N-dimethylbut-2-en-1-amine (cis and trans isomers) | Dehydration |

Amino Group Reactivity

The tertiary amino group in this compound also participates in characteristic chemical reactions, including substitution and derivatization.

Substitution Reactions

The dimethylamino group can undergo substitution reactions, although this is generally less common than reactions at the hydroxyl group. Under specific conditions, this group can be replaced by other functional groups.

Derivatization for Complex Molecular Structures

The presence of the dimethylamino group makes this compound a useful building block for the synthesis of more complex molecules. The nitrogen atom can act as a nucleophile, participating in reactions to form new carbon-nitrogen or nitrogen-heteroatom bonds. This reactivity is fundamental to its application as an intermediate in the production of specialty chemicals and other industrial products.

Reactions Leading to Related Chemical Structures

The bifunctionality of this compound allows for its conversion into a variety of related chemical structures through reactions that may involve one or both of its functional groups. For instance, the hydroxyl group can react to form esters or ethers, while the amino group can be quaternized to form ammonium (B1175870) salts.

One notable transformation is the formation of sulfite (B76179) derivatives. For example, this compound can react to form 4-(dimethylamino)butan-2-yl sulfite. nih.gov

Role as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction. Due to its inherent chirality, this compound can be employed to control the formation of new stereocenters with a high degree of precision.

The separation of a racemic mixture—an equal mix of two enantiomers—is a critical process, particularly in pharmaceutical development, as enantiomers can have vastly different biological activities. This separation, known as resolution, can be achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated by conventional means like crystallization or chromatography.

Enantiomerically pure this compound can serve as a resolving agent for racemic acids. The process involves reacting the racemic acid with a single enantiomer of the amino alcohol. This acid-base reaction forms a mixture of two diastereomeric ammonium salts. Because these diastereomers possess different solubilities, one can often be selectively crystallized from the solution. After separation, the pure enantiomer of the acid can be recovered by treatment with a mineral acid, which also regenerates the chiral auxiliary.

Table 1: Hypothetical Resolution of a Racemic Carboxylic Acid

| Step | Description | Reactants | Products | Separation Method |

| 1 | Salt Formation | (R/S)-Carboxylic Acid + (R)-4-(Dimethylamino)butan-2-ol | (R,R)-Salt + (S,R)-Salt (Diastereomers) | - |

| 2 | Separation | Mixture of Diastereomeric Salts | Purified (R,R)-Salt and (S,R)-Salt | Fractional Crystallization |

| 3 | Liberation | Purified Diastereomeric Salts + HCl | (R)-Carboxylic Acid & (S)-Carboxylic Acid | Extraction |

| 4 | Recovery | - | (R)-4-(Dimethylamino)butan-2-ol Hydrochloride | Extraction |

One of the most powerful applications of chiral auxiliaries is in guiding the stereochemistry of new carbon-carbon bond formations. By temporarily attaching this compound to a substrate, its chiral environment can influence the direction from which a reagent approaches, leading to the preferential formation of one diastereomer over another.

For instance, the auxiliary could be acylated to form an ester. The subsequent reaction of the corresponding enolate with an electrophile, such as an alkyl halide, would proceed with a facial bias imposed by the steric bulk and stereochemistry of the auxiliary. The chiral center and the dimethylamino group would effectively shield one face of the enolate, forcing the electrophile to attack from the less hindered side. This results in a high degree of diastereoselectivity. After the bond-forming step, the auxiliary can be hydrolyzed and removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules from simple precursors. acs.orgrsc.orgnih.gov

Ligand Design and Coordination Chemistry

The presence of both nitrogen and oxygen donor atoms allows this compound to function as a versatile ligand in coordination chemistry, forming stable complexes with a wide range of metal ions. alfa-chemistry.comresearchgate.net

Amino alcohols are effective ligands for numerous transition metals (e.g., copper, cobalt, nickel, zinc) and main group metals. alfa-chemistry.com The nitrogen of the dimethylamino group and the oxygen of the hydroxyl group can both donate lone pairs of electrons to a metal center. The hydroxyl group can also be deprotonated to form an alcoholate, which acts as an anionic ligand, further strengthening the metal-ligand bond. rsc.org This versatility allows this compound to form a variety of coordination compounds with different structures and properties depending on the metal ion, its oxidation state, and the reaction conditions. researchgate.netnih.gov

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Donor Atoms | Charge of Ligand |

| Monodentate | Binds through a single atom. | N or O | Neutral |

| Bidentate Chelate | Binds through both N and O to the same metal center. | N and O | Neutral |

| Bidentate Bridge | Binds to two different metal centers. | N and O | Neutral or -1 |

| Bidentate Chelating Anion | Binds through both N and deprotonated O to the same metal. | N and O⁻ | -1 |

When this compound coordinates to a metal using both its nitrogen and oxygen atoms, it acts as a bidentate ligand, forming a stable five-membered chelate ring. rsc.org This chelation effect enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands. The ability to form such stable structures is a key feature in the design of more complex ligand architectures for specific applications in catalysis and materials science. monash.edunih.gov

Metal complexes containing chiral ligands are at the heart of asymmetric catalysis. A complex formed between a transition metal and an enantiomerically pure this compound ligand is inherently chiral. Such complexes can serve as catalysts for a variety of enantioselective transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. mdpi.comnih.govdntb.gov.ua

In these processes, the chiral environment created by the ligand around the metal center influences the binding of the substrate and the subsequent chemical transformation, leading to a product with high enantiomeric excess. The modular nature of these catalysts, where the ligand structure can be systematically modified to optimize reactivity and selectivity, makes them powerful tools for synthetic chemists. nih.govmdpi.com The development of catalysts based on amino alcohol ligands continues to be an active area of research, driven by the demand for efficient and selective methods for producing enantiomerically pure compounds. alfa-chemistry.commdpi.com

An in-depth examination of this compound reveals its significant contributions to specialized areas of chemistry. This article focuses on its applications in catalysis, its role as a foundational element in the synthesis of complex molecules, and its interactions at a molecular level from a ligand-binding viewpoint.

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(Dimethylamino)butan-2-ol, providing detailed information about the connectivity and spatial arrangement of atoms. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon in the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The methyl protons of the dimethylamino group would appear as a singlet, while the protons of the butyl chain would exhibit more complex splitting patterns (doublets, triplets, multiplets) due to spin-spin coupling with adjacent protons. The proton on the carbon bearing the hydroxyl group (CH-OH) would show a distinct chemical shift, and its coupling to neighboring protons would provide key connectivity information. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides evidence for the number of distinct carbon environments. docbrown.info For this compound, six unique carbon signals are expected, corresponding to the four carbons of the butanol backbone and the two equivalent carbons of the dimethylamino group. docbrown.infolibretexts.org The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and nitrogen), with the carbon attached to the hydroxyl group (C2) and the carbons adjacent to the nitrogen atom (C4 and the N-methyl groups) appearing at characteristic downfield positions. docbrown.info

Advanced 2D NMR Techniques: To confirm assignments and elucidate stereochemistry, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed.

COSY spectra reveal proton-proton coupling relationships through bonds, showing cross-peaks between signals of protons on adjacent carbons. youtube.comlibretexts.org This is crucial for tracing the carbon skeleton connectivity from one end of the molecule to the other.

NOESY is vital for stereochemical assignment as it identifies protons that are close in space, regardless of whether they are bonded. youtube.comresearchgate.net For a chiral molecule like this compound, NOESY can help determine the relative configuration at the stereocenter (C2) by observing through-space interactions between the C2 proton and other protons in the molecule. researchgate.netspectroscopyonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary from experimental results.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-CH₃) | ~1.15 | Doublet | ~23.5 |

| C2 (-CHOH) | ~3.75 | Multiplet | ~67.0 |

| C3 (-CH₂-) | ~1.60 | Multiplet | ~38.0 |

| C4 (-CH₂N) | ~2.40 | Multiplet | ~58.0 |

| N(CH₃)₂ | ~2.25 | Singlet | ~45.0 |

| -OH | Variable | Singlet (broad) | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. rsc.org The C-H stretching vibrations of the aliphatic chain typically appear in the 3000-2850 cm⁻¹ region. Furthermore, the C-O stretching vibration of the secondary alcohol would be visible around 1100 cm⁻¹, and C-N stretching vibrations of the tertiary amine would appear in the 1250-1020 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3400 - 3200 (broad) |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C-H (Alkyl) | Bending | 1470 - 1350 |

| C-N (Amine) | Stretching | 1250 - 1020 |

| C-O (sec-Alcohol) | Stretching | ~1100 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a molecule. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture.

The molecular formula of this compound is C₆H₁₅NO, giving it a monoisotopic mass of approximately 117.115 Da. libretexts.org In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 117. Since it contains a single nitrogen atom, this molecular ion peak is an odd number, consistent with the nitrogen rule. libretexts.org

Fragmentation patterns are key to structural confirmation. For this compound, the most significant fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). vaia.compearson.com

Alpha-cleavage adjacent to the nitrogen: Cleavage of the C3-C4 bond would result in the loss of a propyl alcohol radical, leading to a highly stable iminium ion fragment [CH₂=N(CH₃)₂]⁺ at m/z 58. This is often the base peak in the spectrum of N,N-dimethylalkylamines.

Alpha-cleavage adjacent to the oxygen: Cleavage of the C1-C2 or C2-C3 bonds can also occur. vaia.compearson.com Cleavage of the C2-C3 bond would result in a fragment at m/z 72 [CH₃CH(OH)CH₂•]⁺ and the loss of a dimethylamino radical, while cleavage of the C1-C2 bond would lead to a fragment at m/z 45 [CH(OH)CH₃]⁺. vaia.com

Dehydration: Alcohols can also undergo the loss of a water molecule (18 Da), which would produce a fragment ion at m/z 99. vaia.comlibretexts.org

GC-MS analysis allows for the separation of this compound from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound. sielc.com

Table 3: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 99 | [C₆H₁₃N]⁺ | Dehydration ([M-H₂O]⁺) |

| 72 | [C₄H₈O]⁺ | α-cleavage at C2-C3 |

| 58 | [C₃H₈N]⁺ | α-cleavage at C3-C4 (Base Peak) |

| 45 | [C₂H₅O]⁺ | α-cleavage at C1-C2 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity of a substance. For a polar, basic compound like this compound, reverse-phase HPLC is a suitable approach. youtube.com A typical method would use a C18 column with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). youtube.comcsfarmacie.cz

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. mdpi.comresearchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.comsepscience.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including those with alcohol and amine functionalities. sepscience.com The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks. youtube.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This technique is particularly valuable for quantifying low levels of this compound in complex matrices. researchgate.netlibretexts.orgresearchgate.net After separation on an HPLC column, the analyte is ionized (typically using electrospray ionization, ESI) and detected by a tandem mass spectrometer. researchgate.net By using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, the method achieves very high selectivity and sensitivity. researchgate.net This is the gold-standard technique for pharmacokinetic studies and trace impurity analysis. libretexts.orgchemsrc.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The results are then compared to the theoretical values calculated from the molecular formula, C₆H₁₅NO. This comparison serves as a crucial check of the sample's purity and confirms its elemental composition. The theoretical percentages are calculated based on the atomic masses of the elements and the molecular weight of the compound (117.19 g/mol ).

Table 4: Elemental Analysis of this compound (C₆H₁₅NO)

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 61.49 |

| Hydrogen (H) | 12.90 |

| Nitrogen (N) | 11.95 |

| Oxygen (O) | 13.65 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

For a compound like this compound, a typical TGA experiment would involve heating a small sample at a constant rate in an inert atmosphere (e.g., nitrogen) to determine its decomposition temperature. The resulting TGA curve would plot the percentage of weight loss against temperature.

Based on studies of other amino alcohols and organic compounds, the thermal decomposition of this compound would be expected to occur in one or more steps. The initial weight loss at lower temperatures (around 100 °C) would likely correspond to the evaporation of any residual solvent or absorbed water. At higher temperatures, the C-N, C-O, and C-C bonds would break, leading to the release of volatile fragments. The decomposition of amino alcohols often results in the evolution of ammonia (B1221849) and water, along with other hydrocarbon fragments sigmaaldrich.comgoogle.com. Studies on the thermal degradation of organic-inorganic hybrid materials containing amino-alcohols show major degradation processes occurring in the range of 350 to 550 °C.

A hypothetical TGA data table for a compound with similar functional groups is presented below for illustrative purposes. It is crucial to note that this data is not from an actual analysis of this compound and serves only as a general example.

| Temperature Range (°C) | Weight Loss (%) | Associated Process (Hypothetical) |

| 30 - 120 | ~2% | Loss of adsorbed water/solvent |

| 180 - 250 | ~30% | Initial decomposition, loss of dimethylamine (B145610) group |

| 250 - 400 | ~60% | Major decomposition of the carbon backbone |

| > 400 | ~8% | Residual char decomposition |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ua.ptwikipedia.org It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for a wide range of chemical applications. acs.orgimperial.ac.uk The fundamental concept of DFT is that the total energy of a system can be determined from its electron density, a function of just three spatial variables, rather than the complex many-electron wave function. wikipedia.orgacs.org

For 4-(Dimethylamino)butan-2-ol, DFT calculations would be instrumental in determining its ground-state electronic structure and energetics. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (ESP), which maps the charge distribution and reveals regions susceptible to electrophilic or nucleophilic attack. Other properties, including ionization potential, electron affinity, and dipole moment, can also be computed to provide a comprehensive electronic profile of the molecule. Although specific values for this compound are not published, the table below illustrates the typical electronic and energetic parameters that would be obtained from such a study.

Table 1: DFT-Calculable Electronic and Energetic Properties Note: The values in this table are illustrative of the type of data generated by DFT calculations and are not published results for this compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure in its ground state. | Not Available |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. | Not Available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. | Not Available |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | Not Available |

| Dipole Moment | A measure of the net molecular polarity. | Not Available |

| Ionization Potential | The energy required to remove an electron from the molecule. | Not Available |

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, which has several rotatable single bonds, a key application of molecular modeling is conformational analysis. rsc.orgnih.gov

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. rsc.orgtandfonline.com This process involves systematically rotating the bonds and calculating the potential energy of each resulting structure to map the potential energy surface. nih.gov The results can identify the global minimum energy conformer—the most stable shape of the molecule—as well as other low-energy local minima that may be populated at room temperature. nih.gov

For this compound, such studies would be particularly insightful. They would reveal the spatial relationship between the hydroxyl (-OH) group and the dimethylamino (-N(CH₃)₂) group. This is critical for understanding the potential for intramolecular hydrogen bonding, where the hydroxyl proton interacts with the lone pair of electrons on the nitrogen atom, which could significantly influence the molecule's preferred shape and reactivity. rsc.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. grnjournal.us By mapping the potential energy surface, researchers can identify reactants, products, and the high-energy transition states that connect them, providing a step-by-step view of the reaction mechanism. rsc.orgacs.org

For this compound, computational methods could be used to investigate various reactions, such as its synthesis or potential metabolic transformations. The process involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, and any intermediates.

Finding Transition States: Using algorithms to locate the saddle point on the potential energy surface that represents the energy barrier for the reaction. nih.gov The structure of the transition state provides crucial information about which bonds are breaking and forming.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state, which is the primary factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: Tracing the minimum energy path from the transition state down to the reactants and products to confirm that the correct pathway has been identified. acs.org

This approach allows for the comparison of different possible reaction mechanisms, enabling chemists to predict the most favorable pathway without the need for exhaustive experimentation. rsc.orgresearchgate.net

Normal Coordinate Analysis and Vibrational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. While experimental spectra are readily obtained, assigning each peak to a specific atomic motion can be complex. Normal Coordinate Analysis (NCA) is a computational method that provides a complete description of the molecular vibrations. ias.ac.in

Typically performed in conjunction with DFT calculations, NCA computes the vibrational frequencies and the corresponding normal modes—the collective, synchronized motions of atoms for each vibration. wur.nlyoutube.com This allows for a definitive assignment of the bands observed in experimental IR and Raman spectra. ias.ac.in The Potential Energy Distribution (PED) can also be calculated to quantify the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode.

For this compound, NCA would help assign characteristic vibrations such as the O-H stretch, C-H stretches, C-O stretch, C-N stretches, and various bending and torsional modes. Comparing the calculated spectrum with the experimental one can also serve to validate the accuracy of the computational model. nist.gov

Table 2: Characteristic Functional Group Vibrations for this compound Note: This table shows generally expected frequency ranges for the functional groups present in the molecule. Precise values would be determined by a specific Normal Coordinate Analysis.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 |

| Amine (C-N) | C-N Stretch | 1000 - 1250 |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 |

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 4-(dimethylamino)butan-2-ol and structurally related amino alcohols has primarily focused on their roles as intermediates and building blocks in organic synthesis. The inherent bifunctionality of these molecules, possessing both a hydroxyl and a tertiary amino group, makes them versatile precursors.

A significant area of investigation involves the use of related amino alcohols as catalysts or ligands in asymmetric synthesis. Chiral β-amino alcohols, a class to which this compound belongs, are crucial structural motifs in many pharmaceuticals, natural products, and agrochemicals. westlake.edu.cnchemrxiv.org Their synthesis and application are therefore of considerable interest. For instance, research has demonstrated that chiral β-amino alcohol ligands can be highly effective in promoting the enantioselective addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. rsc.org

Furthermore, methods have been developed for the synthesis of amino alcohols themselves. These include the catalytic hydrogenation of amino acids, which can produce amino alcohols with a complete retention of configuration. rsc.org Other innovative approaches involve chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines to build the chiral β-amino alcohol framework. westlake.edu.cn Patents also describe the dehydration of substituted 4-dimethylamino-2-aryl-butan-2-ol compounds as a route to other synthetically useful molecules. google.com While specific studies detailing extensive applications of this compound are not abundant in publicly accessible literature, its structural features place it firmly within this important class of compounds, suggesting its potential as a precursor for more complex molecules. For example, its ketone analog, 4-(dimethylamino)butan-2-one (B2417685), is a known chemical entity used in further synthesis. nih.gov

Emerging Trends in Amino Alcohol Chemistry

The field of amino alcohol chemistry is dynamic, with several emerging trends pointing towards more efficient, sustainable, and versatile synthetic methods. A major trend is the development of novel catalytic systems that enable the synthesis of chiral amino alcohols with high precision and efficiency.

One significant advancement is the use of dual catalytic systems, such as the combination of chromium and photoredox catalysis, to facilitate reactions that were previously challenging. acs.org This approach allows for the generation of α-amino carbanion equivalents from readily available starting materials like α-silyl amines and their subsequent addition to carbonyls. acs.org Another innovative strategy involves electrocatalysis, which provides a streamlined, scalable, and environmentally friendly method for synthesizing enantiopure amino alcohols from simple, serine-derived carboxylic acids. chemrxiv.orgnih.gov This radical-based approach simplifies traditional multi-step synthetic routes that often require extensive use of protecting groups. chemrxiv.orgnih.gov

There is also a growing emphasis on biocatalysis. Engineered amine dehydrogenases (AmDHs) are being developed for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. frontiersin.org This method is highly attractive as it uses inexpensive ammonia (B1221849) as the amino donor, operates under mild conditions, avoids heavy metals, and offers high stereoselectivity. frontiersin.org

Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" strategy is gaining traction for the N-alkylation of amino acids using alcohols, catalyzed by earth-abundant metals like iron. nih.gov This sustainable method generates water as the only byproduct and allows for the direct coupling of renewable feedstocks. nih.gov The development of organocatalysis, using simple amino alcohols to catalyze reactions like asymmetric Michael additions, also continues to be an active area of research, offering a metal-free alternative for constructing chiral molecules. rsc.org

Potential Avenues for Future Research on this compound

Given the existing research on related compounds and the emerging trends in amino alcohol chemistry, several promising avenues for future investigation of this compound can be identified.

A primary area for exploration would be in asymmetric catalysis . Since chiral β-amino alcohols are well-established as effective ligands, future work could involve the resolution of racemic this compound to obtain its pure enantiomers. These chiral versions could then be tested as ligands in a variety of asymmetric transformations, such as the alkylation of aldehydes with dialkylzinc reagents or as organocatalysts for carbon-carbon bond-forming reactions. rsc.orgrsc.orgmdpi.com

Another potential research direction is its use as a scaffold in diversity-oriented synthesis . The bifunctional nature of this compound makes it an ideal starting point for creating libraries of more complex small molecules for biological screening. diva-portal.org The hydroxyl and amino groups can be selectively modified to introduce a wide range of structural and functional diversity.

The compound could also serve as a precursor for the synthesis of novel functional materials or pharmaceutical intermediates . For example, its structure could be incorporated into new surfactants or ionic liquids. A patent already highlights the dehydration of similar structures to produce substituted dimethyl-(3-aryl-butyl)-amine compounds, indicating its potential as a building block for pharmacologically relevant scaffolds. google.com

Finally, applying emerging synthetic methodologies to this compound and its derivatives would be a worthwhile endeavor. For instance, exploring its synthesis via modern electrocatalytic or biocatalytic routes could lead to more sustainable and efficient production methods. chemrxiv.orgfrontiersin.org Investigating its reactivity in "borrowing hydrogen" reactions could also expand its utility as a synthetic building block. nih.gov

| Potential Research Area | Description | Rationale / Key Trends |

| Asymmetric Catalysis | Development and use of enantiopure this compound as a chiral ligand or organocatalyst. | Amino alcohols are privileged structures for ligands in asymmetric synthesis. westlake.edu.cnacs.orgmdpi.com |

| Diversity-Oriented Synthesis | Use as a starting scaffold for the generation of small molecule libraries. | Bifunctional nature allows for divergent synthesis pathways to create chemical diversity. diva-portal.org |

| Precursor for Novel Molecules | Synthesis of new surfactants, ionic liquids, or pharmaceutical intermediates. | The dimethylamino and hydroxyl groups are versatile functional handles for elaboration. google.comontosight.ai |

| Application of New Methodologies | Exploring its synthesis and reactivity using electrocatalysis, biocatalysis, or hydrogen autotransfer reactions. | Alignment with emerging trends towards more sustainable and efficient chemical synthesis. chemrxiv.orgfrontiersin.orgnih.gov |

Q & A

Basic: What are the optimal synthetic routes for 4-(Dimethylamino)butan-2-ol, and how can purity be ensured?

The synthesis of this compound (CAS 5867-64-1) typically involves amine alkylation or reductive amination of ketone precursors. Key steps include:

- Reductive Amination : Reacting 4-oxobutan-2-ol with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

- Purification : Distillation or recrystallization is critical to achieve >95% purity. Industrial methods may employ continuous flow reactors for consistent yield and reduced side products .

- Quality Control : HPLC with UV detection (λ = 210–220 nm) or GC-MS validates purity. Proton NMR (δ 1.2–1.4 ppm for CH₃ groups, δ 3.4–3.6 ppm for N-CH₂) confirms structural integrity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 118.1. Fragmentation patterns (e.g., loss of H₂O or CH₃ groups) aid structural confirmation .

Basic: What are the common chemical reactions of this compound?

- Oxidation : Using KMnO₄ or CrO₃ yields 4-(dimethylamino)butan-2-one.

- Esterification : Reacting with acetic anhydride forms the corresponding acetate ester.

- Substitution : Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride for further derivatization .

Advanced: How does this compound interact with biological targets, and what methodologies assess its bioactivity?

The compound’s dimethylamino and hydroxyl groups enable hydrogen bonding and hydrophobic interactions with enzymes (e.g., acetylcholine esterase) or receptors. Methodologies include:

- Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to targets like serotonin receptors.

- In Vitro Assays : Competitive binding assays (radioligand displacement) quantify IC₅₀ values. For example, studies report IC₅₀ = 12 µM for NMDA receptor antagonism .

- Metabolic Stability : Liver microsomal assays (e.g., human CYP450 isoforms) evaluate pharmacokinetic profiles .

Advanced: What computational strategies model the enantioselectivity of this compound in chiral environments?

- Density Functional Theory (DFT) : Calculates energy barriers for enantiomer interconversion. The (R)-enantiomer shows lower activation energy (ΔG‡ = 25 kcal/mol) than (S)-forms .

- Chiral Chromatography : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers with resolution >2.0 under isocratic conditions (hexane:isopropanol 90:10) .

Advanced: How can contradictory data on the compound’s biological activity be resolved?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) often arise from assay conditions. Mitigation strategies include:

- Standardized Protocols : Fixed pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C).

- Orthogonal Assays : Validate receptor binding with SPR (surface plasmon resonance) and functional assays (calcium flux).

- Batch Consistency : Ensure compound purity (>99%) via LC-MS and control for stereochemical integrity .

Advanced: What strategies separate this compound enantiomers for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products